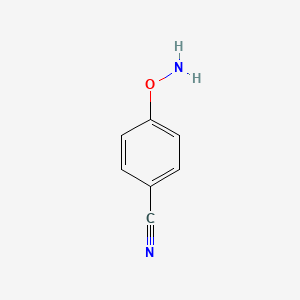

4-(aminooxy)benzonitrile

Description

Properties

IUPAC Name |

4-aminooxybenzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O/c8-5-6-1-3-7(10-9)4-2-6/h1-4H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJYWSKLWGHSQEP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)ON | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

134.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94831-79-5 | |

| Record name | 4-(aminooxy)benzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(aminooxy)benzonitrile can be synthesized through several methods. One common approach involves the reaction of benzaldehyde with hydroxylamine hydrochloride in the presence of a base to form benzaldoxime, which is then dehydrated to yield benzonitrile. The nitrile group is subsequently introduced through a nucleophilic substitution reaction with an amino group .

Industrial Production Methods

In industrial settings, the synthesis of this compound often involves the ammoxidation of toluene derivatives or the cyanation of benzene halides. These methods are preferred due to their scalability and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

4-(aminooxy)benzonitrile undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

Reduction: The nitrile group can be reduced to form primary amines.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.

Substitution: Reagents like bromine or chlorine in the presence of a catalyst can facilitate substitution reactions.

Major Products Formed

Oxidation: Nitrobenzonitrile, nitrosobenzonitrile.

Reduction: 4-Aminobenzylamine.

Substitution: Halogenated benzonitriles.

Scientific Research Applications

4-(aminooxy)benzonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(aminooxy)benzonitrile involves its interaction with specific molecular targets and pathways. For instance, its hypotensive activity is believed to be mediated through the inhibition of certain enzymes involved in blood pressure regulation. Additionally, its radioprotective effects are attributed to its ability to scavenge free radicals and protect cellular components from radiation-induced damage .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Cytotoxic Benzonitrile Derivatives

Benzonitrile analogs with heterocyclic substituents, such as 4-[2-(3-chlorophenyl)-1-(1H-1,2,4-triazol-1-yl)ethenyl]benzonitrile (1c), exhibit potent cytotoxicity against breast cancer cell lines (MCF-7, MDA-MB-231) . Compared to these triazole-containing derivatives, the aminooxy group in 4-(aminooxy)benzonitrile may modulate cytotoxicity by altering hydrogen-bonding interactions with cellular targets. For example, 4-[2-(4-dimethylamino)-1-(1H-1,2,4-triazol-1-yl)ethenyl]benzonitrile (1k) shows activity comparable to etoposide, suggesting that electron-donating groups enhance bioactivity .

Nonlinear Optical (NLO) Properties

The oxazole derivative 4-((5-phenyloxazol-2-yl)ethynyl)benzonitrile exhibits a hyperpolarizability (β$_{\text{HRS}}$) of 45 × 10$^{-30}$ cm$^4$·statvolt$^{-1}$, outperforming chalcones but underperforming compared to dibenzylideneacetones . The aminooxy group in this compound could influence NLO properties by extending π-conjugation or introducing dipole moments, though experimental data are lacking.

Liquid Crystalline Behavior

Benzonitrile derivatives with alkoxy chains, such as 4-(2-(4-alkoxyphenyl)-6-methoxypyridin-4-yl)benzonitriles, form nematic or columnar phases depending on chain length (e.g., nematic for C$4$, columnar for C$6$-C$_{14}$) .

Comparative Data Tables

Table 2: Physical and Optical Properties

Biological Activity

4-(Aminooxy)benzonitrile is a compound with significant potential in biochemical applications due to its unique structural features, including an aminooxy functional group and a benzonitrile moiety. This article explores the biological activities associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is CHNO. The compound's structure allows for versatile reactivity, particularly in forming stable adducts with carbonyl compounds, which is crucial for its biological activity.

The primary mechanism of action for this compound involves its ability to form covalent bonds with carbonyl-containing biomolecules. This interaction can inhibit enzyme activity and modify biomolecules, which is essential in various biochemical pathways. The aminooxy group serves as a reactive site that facilitates these interactions, making the compound valuable in drug discovery and development.

Enzyme Inhibition

Research indicates that this compound exhibits enzyme inhibition properties. It has been studied for its potential to inhibit specific enzymes involved in metabolic pathways, which could lead to therapeutic applications in conditions such as cancer and metabolic disorders.

Antimicrobial Properties

In addition to enzyme inhibition, studies have shown that this compound possesses antimicrobial properties. It has been evaluated against various bacterial strains, demonstrating effectiveness in inhibiting growth, thus suggesting potential use as an antimicrobial agent.

Case Study 1: Anticancer Activity

A study investigated the cytotoxic effects of this compound on cancer cell lines. The results showed that the compound induced apoptosis in cancer cells through the generation of reactive oxygen species (ROS), highlighting its potential as an anticancer therapeutic agent. The study emphasized the importance of structure-activity relationships (SAR) in optimizing the compound for enhanced efficacy .

| Compound | Activity Type | Mechanism of Action |

|---|---|---|

| This compound | Anticancer | Induction of apoptosis via ROS |

| Other Related Compounds | Antineoplastic | Modulation of multi-drug resistance |

Case Study 2: Enzyme Interaction

Another research effort focused on the interaction of this compound with specific enzymes involved in metabolic processes. The findings indicated that the compound effectively inhibited enzyme activity, leading to altered metabolic pathways and suggesting a role in therapeutic interventions for metabolic diseases.

Applications in Drug Discovery

The unique properties of this compound make it a valuable candidate in drug discovery. Its ability to form stable adducts with biomolecules allows it to serve as a biochemical probe or intermediate in synthetic pathways aimed at developing new therapeutics. Research continues to explore its applications in targeted drug delivery systems and protein labeling techniques .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for preparing 4-(aminooxy)benzonitrile, and how can reaction conditions be optimized?

- Methodology : Synthesis may involve hydrosilylation using Fe-based catalysts (e.g., BuN[Fe(CO)(NO)]) or substitution reactions introducing the aminooxy group to the benzonitrile scaffold. Optimization includes adjusting temperature, catalyst loading, and solvent polarity. For example, hydrosilylation with Fe complexes achieves high regioselectivity under mild conditions . Parallel methods for analogous compounds (e.g., 4-[[4-[[4-(2-cyanoethenyl)phenyl]amino]pyrimidinyl]benzonitrile) suggest nitro-group reduction or nucleophilic substitution as viable alternatives .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should researchers prioritize?

- Methodology : Use H and C NMR to identify cyano (-C≡N) and aminooxy (-ONH) groups. IR spectroscopy confirms C≡N stretching (~2200 cm) and N-O vibrations (~900–1200 cm^{-1). Vibrational assignments via potential energy distribution (PED) analysis, as demonstrated for 4-(3-aminophenyl)benzonitrile, enhance accuracy . HRMS validates molecular weight and purity .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodology : Use PPE (gloves, goggles) to avoid skin/eye contact. Store at 2–8°C in dark, airtight containers to prevent degradation. Avoid dust formation; ensure ventilation to mitigate respiratory irritation. Hazardous decomposition products (e.g., HCN, NO) may form under combustion .

Advanced Research Questions

Q. How can researchers elucidate the kinase inhibitory mechanism of this compound, and which assays are most appropriate?

- Methodology : Biochemical assays (e.g., ADP-Glo™ Kinase Assay) quantify enzyme inhibition by measuring ATP consumption. For structurally similar kinase inhibitors (e.g., 4-((5-Amino-1H-indazol-1-yl)methyl)benzonitrile), IC values are determined via dose-response curves. Co-crystallization with target kinases provides structural insights into binding modes .

Q. How should discrepancies in synthetic yields of this compound derivatives be resolved?

- Methodology : Reproduce reactions with strict control of variables (e.g., purity of starting materials, inert atmosphere). Use HPLC or GC-MS to verify product identity and purity. For example, yields of HIV inhibitor analogs varied from 16% to 46% due to substituent effects on reaction kinetics; optimizing protecting groups improved reproducibility .

Q. What computational approaches predict the molecular interactions of this compound with biological targets?

- Methodology : Density Functional Theory (DFT) calculates molecular electrostatic potential (MEP) and frontier orbitals to predict reactivity. Molecular docking (e.g., AutoDock Vina) simulates binding to kinase active sites, guided by structural analogs. For 4-(3-aminophenyl)benzonitrile, DFT-derived vibrational frequencies aligned with experimental IR/Raman data .

Q. How do structural modifications at the aminooxy group influence the bioactivity of this compound derivatives?

- Methodology : Synthesize analogs with substituents (e.g., alkyl, aryl) on the aminooxy moiety. Evaluate SAR using enzymatic assays and cytotoxicity studies. For example, fluorobenzyl derivatives of related nitriles showed enhanced binding affinity due to electronic effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.